molecular formula C12H13N3O4S B2515377 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1164530-66-8

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2515377
CAS No.: 1164530-66-8
M. Wt: 295.31
InChI Key: BVSRWLHSXJSOLW-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound belonging to the class of benzo[d]thiazoles This compound is characterized by the presence of a nitro group at the 6th position and a methoxyethyl group at the 3rd position of the benzo[d]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The reactions are typically carried out under mild to moderate conditions, such as room temperature to reflux, depending on the desired transformation .

Major Products

The major products formed from these reactions include amino derivatives, hydroxylamine derivatives, and substituted benzo[d]thiazoles. These products can further undergo additional transformations to yield a wide range of functionalized compounds .

Scientific Research Applications

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the methoxyethyl group play crucial roles in the binding affinity and selectivity of the compound towards its targets. The compound can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide include:

    2-Aminobenzothiazole: A precursor in the synthesis of various benzo[d]thiazole derivatives.

    6-Nitrobenzo[d]thiazole: A compound with similar structural features but lacking the methoxyethyl group.

    3-Methoxyethylbenzo[d]thiazole: A compound with similar functional groups but different substitution patterns.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8(16)13-12-14(5-6-19-2)10-4-3-9(15(17)18)7-11(10)20-12/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSRWLHSXJSOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.